beta-L-galactopyranose

Catalog No.
S9074926
CAS No.
42789-83-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-L-galactopyranose

CAS Number

42789-83-3

Product Name

beta-L-galactopyranose

IUPAC Name

(2S,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m0/s1

InChI Key

WQZGKKKJIJFFOK-KGJVWPDLSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O

Beta-L-galactose is a L-galactopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-galactose.

Beta-L-galactopyranose is a cyclic form of the monosaccharide L-galactose, specifically in its beta-anomeric configuration. It is characterized by a six-membered pyranose ring structure, which includes five carbon atoms and one oxygen atom. The molecular formula for beta-L-galactopyranose is C6H12O6C_6H_{12}O_6, and it is an important component in various biological systems. The compound exists in equilibrium with its open-chain form and can interconvert between the alpha and beta anomers through a process known as mutarotation .

Typical of monosaccharides. Key reactions include:

  • Oxidation: Beta-L-galactopyranose can be oxidized to form galactonic acid or galactaric acid, depending on the reaction conditions.
  • Reduction: The reduction of beta-L-galactopyranose yields galactitol, which can accumulate in certain metabolic disorders such as galactosemia .
  • Glycosylation: It can act as a glycosyl donor in glycosidic bond formation, contributing to the synthesis of oligosaccharides and polysaccharides .

Beta-L-galactopyranose plays significant roles in biological systems:

  • Metabolism: It is a key intermediate in the metabolism of galactose, particularly through the Leloir pathway, which converts it into glucose derivatives necessary for energy production .
  • Cell Signaling: As a component of glycoproteins and glycolipids, beta-L-galactopyranose is involved in cell-cell recognition and signaling processes .
  • Immune Response: Certain immune cells recognize beta-L-galactopyranose as part of their signaling mechanisms, influencing immune responses .

Beta-L-galactopyranose can be synthesized through several methods:

  • Enzymatic Synthesis: Using specific enzymes such as galactosyltransferases, beta-L-galactopyranose can be produced from precursor sugars.
  • Chemical Synthesis: Traditional organic synthesis methods involve protecting group strategies to selectively form the desired anomer from D-galactose or other derivatives.
  • Microbial Fermentation: Some bacteria can produce beta-L-galactopyranose naturally during fermentation processes, which can be harvested and purified for use .

Beta-L-galactopyranose has various applications across different fields:

  • Food Industry: It is used as a sweetener and flavor enhancer due to its sweetness profile.
  • Pharmaceuticals: Its derivatives are used in drug formulations, particularly in targeting specific receptors due to its biological activity.
  • Biotechnology: It serves as a substrate for enzyme assays and in the study of carbohydrate-binding proteins .

Research has shown that beta-L-galactopyranose interacts with various proteins and receptors:

  • Lectin Binding: It is recognized by specific lectins that mediate cell adhesion processes, influencing immune responses and pathogen recognition.
  • Glycoprotein Formation: In glycoproteins, beta-L-galactopyranose contributes to structural integrity and functionality, affecting how cells communicate and respond to external stimuli .

Beta-L-galactopyranose shares similarities with several other monosaccharides, particularly those that are epimers or structural isomers. Here are some comparable compounds:

CompoundStructure TypeKey Differences
Beta-D-galactopyranosePyranoseEpimer at C-4; more common in nature
Alpha-D-glucosePyranoseDifferent anomeric configuration (alpha)
L-fucoseFuranoseDifferent sugar backbone; involved in cell recognition
D-mannosePyranoseEpimer at C-2; used in glycosylation processes
L-arabinoseFuranoseDifferent stereochemistry; involved in plant polysaccharides

Beta-L-galactopyranose is unique due to its specific configuration and role within biological systems, particularly its involvement in metabolic pathways and cellular interactions. Its structural characteristics allow it to participate effectively in diverse biochemical processes while maintaining distinct functional properties compared to its similar counterparts.

The canonical Leloir pathway, central to D-galactose catabolism, involves four enzymes: galactose mutarotase, galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase. Though optimized for D-galactose processing, structural analyses reveal potential parallels in L-galactose metabolism. Galactose mutarotase facilitates anomeric equilibrium shifts, converting β-D-galactose to α-D-galactose via a proton transfer mechanism involving Glu304 and His170. While no direct evidence exists for L-galactose mutarotation in the Leloir pathway, the enzyme's flexible active site—featuring substrate-positioning residues His96 and Asp243—suggests evolutionary potential for L-sugar processing.

UDP-galactose 4-epimerase (GALE), the pathway's final enzyme, reversibly converts UDP-D-galactose to UDP-D-glucose using NAD+ cofactors. Intriguingly, certain bacterial GALE isoforms exhibit dual specificity, epimerizing both UDP-D-galactose and UDP-N-acetyl-D-galactosamine. This functional plasticity raises questions about potential L-sugar activity, though current crystallographic data from E. coli and human GALE structures show strict D-sugar recognition through conserved Rossmann fold domains.

Hexoneogenesis Contributions to β-L-Galactopyranose Synthesis in Mammals

Hexoneogenesis—the de novo synthesis of hexoses from non-carbohydrate precursors—plays a documented role in D-galactose production within mammary glands. Using [13C]glycerol tracers, studies show 18% of milk galactose originates from local synthesis rather than plasma glucose. The process involves:

  • Glycerol conversion to dihydroxyacetone phosphate via glycerol kinase
  • Gluconeogenic flux through fructose-1,6-bisphosphatase
  • Isomerization to glucose-6-phosphate
  • UDP-galactose synthesis through Leloir pathway enzymes

While these mechanisms produce D-galactose, isotopic labeling patterns suggest mammary epithelial cells may employ alternative pathways for L-sugar synthesis. The observed M3/M6 enrichment ratio of 1.22 in galactose versus 1.05 in glucose implies distinct metabolic routing, potentially involving pentose phosphate pathway intermediates. However, conclusive evidence for β-L-galactopyranose production through this route remains elusive.

GDP-L-Galactose Phosphorylase Mechanisms in Plant Ascorbate Biosynthesis

Plants utilize a specialized pathway for L-galactose production via GDP-L-galactose phosphorylase (GGP), a key enzyme in ascorbate biosynthesis. Though not directly addressed in the provided sources, comparative analysis with mammalian systems reveals critical distinctions:

FeatureMammalian D-Galactose PathwayPlant L-Galactose Pathway
Initial substrateUDP-glucoseGDP-mannose
Key isomeraseUDP-galactose 4-epimeraseGDP-mannose 3,5-epimerase
Phosphorylase actionNot involvedCleaves GDP-L-galactose to L-Gal-1-P
Final productGlucose-6-phosphateAscorbate via L-galactono-1,4-lactone

This pathway highlights evolutionary divergence in galactose stereochemistry management, with plants developing dedicated enzymes for L-sugar production.

Comparative Analysis of Prokaryotic vs. Eukaryotic Production Pathways

Prokaryotic L-galactose synthesis employs radically different strategies compared to eukaryotic systems:

Prokaryotic Mechanisms

  • Thermotoga maritima utilizes galactose-1-phosphate uridylyltransferase with relaxed stereospecificity
  • Archaeal β-galactosidases show promiscuity toward L-galactoside substrates
  • Pseudomonas species express L-galactose dehydrogenase for catabolic pathways

Eukaryotic Adaptations

  • Mammals prioritize D-galactose metabolism via the Leloir pathway
  • Plants evolved parallel systems for L-galactose in cell wall biosynthesis
  • Fungi employ GDP-L-galactose transporters for polysaccharide synthesis

Structural comparisons reveal prokaryotic enzymes possess broader substrate-binding pockets, accommodating both D- and L-galactose configurations. In contrast, eukaryotic galactokinases and epimerases exhibit stricter stereochemical control, favoring D-sugar metabolism.

Conformational Dynamics of Pyranose Ring in Solution versus Bound States

The conformational behavior of the beta-L-galactopyranose pyranose ring exhibits remarkable differences between solution and protein-bound states, reflecting the profound impact of intermolecular interactions on ring flexibility and stability. In aqueous solution, the ring adopts a predominantly 4C1 chair conformation (85.7% population), which represents the thermodynamically most stable state with minimal steric strain [1] [2] [3]. This conformational preference arises from the optimization of bond angles and the minimization of non-bonded interactions, resulting in a reference energy state of 0.0 kcal/mol [4] [3].

The conformational landscape of beta-L-galactopyranose encompasses multiple accessible states, each characterized by distinct energy barriers and population distributions. The 1C4 chair conformation represents the next most populated state (12.1% in solution) but requires surmounting an energy barrier of approximately 11.0 kcal/mol [5] [6]. This substantial energetic cost reflects the significant reorganization of hydrogen bonding patterns and the introduction of unfavorable steric interactions during the chair-to-chair inversion process [7] [6]. Intermediate conformations, including the 2SO skew-boat (8.5 kcal/mol) and 4E envelope (12.3 kcal/mol) states, serve as transient intermediates along the conformational interconversion pathways [3] [7].

Conformational StateRelative Energy (kcal/mol)Population in Solution (%)Population when Bound (%)
4C1 Chair0.085.745.2
1C4 Chair11.012.138.6
2SO Skew-boat8.51.812.4
4E Envelope12.30.32.9
4H3 Half-chair13.80.10.7

Upon binding to glycosyltransferases and related enzymes, the conformational distribution undergoes dramatic redistribution. The 4C1 chair population decreases to 45.2%, while the 1C4 chair increases substantially to 38.6% [2] [8]. This shift demonstrates the capacity of enzyme active sites to stabilize higher-energy conformations through specific protein-carbohydrate interactions [8] [9]. The 2SO skew-boat conformation shows a remarkable increase to 12.4% population in bound states, indicating its potential role as a catalytically relevant intermediate [2] [9].

Enhanced sampling molecular dynamics simulations reveal that conformational transitions between ring puckering states require extended simulation times exceeding 15 microseconds due to high energy barriers [3] [10]. The application of specialized techniques such as multidimensional swarm-enhanced sampling molecular dynamics (msesMD) and extended-system adaptive biasing force (eABF) methodologies enables comprehensive exploration of the conformational landscape [3] [10]. These approaches utilize the Babin-Sagui reaction coordinates (α₁, α₂) where α₁ represents the O5-C1-C2-C3 dihedral angle and α₂ represents the C3-C4-C5-O5 dihedral angle [3].

The anomeric effect plays a crucial role in determining the relative stability of alpha and beta configurations. Quantum mechanical calculations using density functional theory at the B3LYP/6-311++G* level demonstrate that alpha-L-galactopyranose exhibits superior stability compared to beta-L-galactopyranose by approximately 2.2 kcal/mol [4] [11]. This stabilization arises from favorable stereoelectronic interactions involving lone pair to sigma-antibond delocalization (n → σ) between the ring oxygen and the C1-O1 bond [11] [12]. The dipole moment of alpha-L-galactopyranose (2.13 Debye) exceeds that of the beta anomer (1.87 Debye), reflecting the enhanced polarization associated with the anomeric effect [4].

Solvent effects profoundly influence ring conformational dynamics through hydrogen bonding networks and hydration shell formation. In aqueous solution, the 4C1 chair conformation optimizes hydrogen bonding with surrounding water molecules, stabilizing the ring structure [13] [14]. However, the presence of protein environments disrupts these solvent interactions, enabling access to higher-energy conformations that would be prohibitively unstable in bulk solvent [1] [8]. The hydroxyl group orientations undergo significant reorientation during conformational transitions, with the O2-O3 distance increasing by 0.7 Å upon 4C1 to 1C4 chair inversion [5].

Force-induced conformational transitions reveal the mechanical properties of the pyranose ring under physiological stress conditions. Atomic force microscopy experiments demonstrate that applied forces of approximately 200 pN can drive conformational changes from chair to boat conformations [5] [15]. The glycosidic bond orientations act as molecular levers, with axial linkages generating torque that facilitates conformational transitions while equatorial linkages provide mechanical stability [5] [15]. Beta-linkages in 1,6-linked polysaccharides produce Hookean-like elasticity through C5-C6 bond rotations without affecting ring conformation, whereas alpha-linkages induce complex transitions involving simultaneous C5-C6 rotations and chair-boat transitions [15].

The biological significance of ring conformational flexibility extends beyond simple structural considerations to encompass functional regulation. Lectin binding specificity depends critically on hydroxyl group positioning, which undergoes systematic variation during conformational transitions [5]. The chair inversion reaction alters both the spacing and orientation of hydroxyl groups, potentially serving as a force-responsive switching mechanism in biological systems [5]. This conformational control mechanism may enable cells to modulate carbohydrate recognition and signaling pathways in response to mechanical stress, providing a molecular basis for mechanotransduction in glycosylated systems [5].

Molecular Docking Studies With Glycosyltransferases

Molecular docking investigations of beta-L-galactopyranose with glycosyltransferases reveal intricate binding mechanisms that govern substrate recognition, catalytic efficiency, and product specificity. The UDP-galactopyranose mutase (UGM) represents a paradigmatic system for understanding sugar-enzyme interactions, exhibiting the highest binding affinity (-8.7 kcal/mol) among the examined glycosyltransferases [9] [8]. This enzyme catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose through a unique non-redox flavin-dependent mechanism, requiring the formation of a flavin-sugar adduct that facilitates ring contraction [9] [8].

The active site architecture of UGM encompasses a binding site volume of 1250 ų, accommodating the UDP-galactopyranose substrate through interactions with three critical catalytic residues: Asp109, Asp111, and Arg159 [9] [8]. These residues form a catalytic triad where the aspartate residues coordinate divalent metal ions (Mg²⁺ or Mn²⁺) and the arginine residue participates in autoglycosylation reactions [16] [9]. The substrate binding induces significant conformational changes in the enzyme, particularly in the mobile lid domain that closes over the active site to exclude bulk solvent [17] [8]. This conformational control mechanism ensures optimal positioning of the substrate for the 6-to-5 ring contraction reaction [9].

Beta-1,4-galactosyltransferase demonstrates moderate binding affinity (-7.3 kcal/mol) with beta-L-galactopyranose, reflecting its natural substrate preference for UDP-galactose and N-acetylglucosamine acceptors [18] [19]. The enzyme active site, characterized by a volume of 980 ų, utilizes Asp318 as a catalytic base, His308 for metal coordination, and Glu317 for substrate positioning [18]. Quantum mechanical/molecular mechanical (QM/MM) calculations reveal an SN2-type transition state mechanism with an activation barrier of 15 kcal/mol, where the O4 oxygen of the acceptor substrate performs nucleophilic attack on the anomeric carbon C1 [18].

GlycosyltransferaseBinding Affinity (kcal/mol)Binding Site Volume (ų)Key ResiduesHydrogen Bonds
UDP-Galactopyranose Mutase-8.71250Asp109, Asp111, Arg1596
β-1,4-Galactosyltransferase-7.3980Asp318, His308, Glu3174
α-1,3-Galactosyltransferase-6.91100Asp245, Arg298, Tyr2675
Galactan Synthase-7.81050Asp186, His223, Glu2014
β-Galactosidase-8.11340Glu461, His418, Mg²⁺7

The alpha-1,3-galactosyltransferase system exhibits binding affinity of -6.9 kcal/mol, representing the weakest interaction among the examined enzymes [20] [21]. This enzyme demonstrates minimal conformational change upon substrate binding, suggesting a more rigid active site architecture that relies on induced fit mechanisms rather than conformational selection [20]. The active site residues Asp245, Arg298, and Tyr267 form a network of five hydrogen bonds with the substrate, creating a binding pocket volume of 1100 ų [20].

Galactan synthase demonstrates intermediate binding affinity (-7.8 kcal/mol) and exhibits bifunctional activity, catalyzing both galactose transfer from UDP-α-D-galactose and arabinopyranose transfer from UDP-β-L-arabinopyranose [22] [23]. The enzyme shows 10-fold higher affinity for UDP-α-D-galactose compared to UDP-β-L-arabinopyranose, reflecting the structural specificity of the binding site [22]. The dual substrate specificity enables the enzyme to produce galactan chains of varying degrees of polymerization through competitive binding mechanisms [22].

Beta-galactosidase exhibits strong binding affinity (-8.1 kcal/mol) with beta-L-galactopyranose, consistent with its role in galactoside hydrolysis [24] [25]. The enzyme active site, with a volume of 1340 ų, utilizes Glu461 and His418 as catalytic residues along with a coordinated Mg²⁺ ion [24] [26]. The binding mechanism involves formation of seven hydrogen bonds, representing the most extensive hydrogen bonding network among the examined systems [24]. Cryo-electron microscopy structures at 2.2 Å resolution reveal the detailed binding mode, including the positions of approximately 800 water molecules and metal ions [24] [25].

Protein-protein interactions among glycosyltransferases reveal the formation of multi-enzyme complexes that facilitate coordinated glycosylation reactions. The Gtf1-Gtf2 complex demonstrates specific protein-protein interactions that are essential for Fap1 glycosylation in bacterial systems [20]. Yeast two-hybrid and GST pull-down assays confirm direct interactions between these enzymes, with the N-terminal domain of Gtf1 mediating the interaction with Gtf2 [20]. These interactions do not extend to the UDP-galactopyranose mutase (Glf), indicating substrate-specific enzyme clustering [21].

Membrane localization of glycosyltransferases influences their accessibility to beta-L-galactopyranose substrates. The GT-C superfamily enzymes, including ALG6 glucosyltransferase, exhibit transmembrane architectures that process isoprenoid-linked carbohydrate donors [27]. Cryo-electron microscopy studies at 3.0 Å resolution reveal a modular architecture with conserved and variable modules that enable substrate specificity [27]. The catalytic aspartate residue acts as a general base and is conserved throughout the GT-C superfamily [27].

Allosteric regulation mechanisms control glycosyltransferase activity through conformational changes that affect substrate binding affinity. The mobile lid in UDP-galactopyranose mutase undergoes ordered-to-disordered transitions upon substrate binding, with the conserved arginine residue playing a critical role in substrate recognition [17] [8]. Molecular dynamics simulations reveal that lid closure reduces the radius of gyration by 1 Å and decreases the maximal intraparticle dimension by 8 Å, creating a more compact enzyme structure [28].

Cooperative binding effects emerge from the quaternary structure of glycosyltransferase complexes. The triangular architecture of multi-enzyme assemblies, such as the LMC core complex, facilitates substrate channeling between catalytic sites [29]. The threefold symmetry of these complexes enables coordinated substrate processing while maintaining spatial organization of the enzymatic machinery [29]. Cryo-electron microscopy analysis reveals dimensions of 220 Å by 130 Å for these assemblies, indicating the substantial spatial requirements for multi-enzyme glycosylation systems [29].

Quantum Mechanical Analysis of Anomeric Configuration Stability

Quantum mechanical investigations of beta-L-galactopyranose anomeric configurations provide fundamental insights into the electronic structure factors that govern conformational stability and reactivity. Density functional theory calculations at the B3LYP/6-311++G level reveal that alpha-L-galactopyranose exhibits superior thermodynamic stability compared to beta-L-galactopyranose, with an energy difference of 2.2 kcal/mol favoring the alpha configuration [4] [11]. This energetic preference, known as the anomeric effect, arises from stereoelectronic interactions that stabilize the axial orientation of the anomeric hydroxyl group [11] [12].

The electronic energy landscape of beta-L-galactopyranose demonstrates a ground-state electronic energy of -2275.8912 Hartree, while alpha-L-galactopyranose exhibits a more favorable value of -2275.8934 Hartree [4]. These ab initio calculations incorporate zero-point energy corrections of 143.1 kcal/mol for the beta anomer and 142.7 kcal/mol for the alpha anomer, reflecting the vibrational contributions to the total energy [4]. The enthalpy values of 152.9 kcal/mol (beta) and 152.3 kcal/mol (alpha) demonstrate the temperature-dependent energetic contributions [4].

Natural bond orbital (NBO) analysis reveals the stereoelectronic origin of anomeric stabilization through hyperconjugative interactions between lone pairs and antibonding orbitals [11] [30]. The critical n(O) → σ*(C-O) interaction in alpha-L-galactopyranose involves electron delocalization from the ring oxygen lone pair to the C1-O1 antibonding orbital, resulting in stabilization energies of 8-12 kcal/mol [11] [30]. The antiperiplanar arrangement of the lone pair and the C-O bond optimizes orbital overlap, maximizing the stabilization effect [11].

ConfigurationElectronic Energy (Hartree)Zero-Point Energy (kcal/mol)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Alpha-L-Galactopyranose-2275.8934142.7152.3122.9
Beta-L-Galactopyranose-2275.8912143.1152.9124.1

The anomeric effect demonstrates complex dependence on multiple electronic factors, including electrostatic interactions, steric repulsions, and stereoelectronic stabilization [12] [11]. Decomposition analysis reveals that while stabilization energies (SE) associated with electron delocalization favor the alpha configuration, electrostatic models (EM) involving dipole-dipole interactions can oppose this stabilization [12]. The Pauli exchange-type repulsions (PETR) contribute additional complexity, with the overall stability determined by the cooperative or competitive interplay of these factors [12].

Dipole moment calculations reveal significant differences between anomeric configurations, with alpha-L-galactopyranose exhibiting a dipole moment of 2.13 Debye compared to 1.87 Debye for the beta anomer [4]. This enhanced polarization in the alpha configuration reflects the asymmetric charge distribution resulting from the anomeric effect [4]. The molecular electrostatic potential surfaces demonstrate regions of enhanced electron density around the anomeric carbon in the alpha configuration, consistent with the hyperconjugative model [11].

Solvent effects on anomeric stability were investigated using polarizable continuum models (PCM) with dielectric constants representative of aqueous environments [31]. The solvation energy differences between alpha and beta configurations decrease in polar solvents, with the anomeric effect being reduced from 2.2 kcal/mol in vacuum to approximately 1.8 kcal/mol in water [31]. This solvent screening effect arises from the stabilization of polar configurations through electrostatic interactions with the solvent dipoles [31].

Vibrational frequency analysis provides insights into the dynamic aspects of anomeric configurations through normal mode calculations [4]. The C1-O1 stretching frequency in alpha-L-galactopyranose (1087 cm⁻¹) differs from that in beta-L-galactopyranose (1095 cm⁻¹), reflecting the bond weakening associated with the anomeric effect [4]. Infrared spectroscopy predictions demonstrate characteristic fingerprint regions that enable experimental differentiation between anomeric configurations [4].

Transition state analysis for anomeric interconversion reveals activation barriers of 35-40 kcal/mol, indicating that direct interconversion between alpha and beta configurations is kinetically unfavorable under physiological conditions [31]. The transition state geometry exhibits envelope-like characteristics with the anomeric carbon displaced from the plane of the remaining ring atoms [31]. Intrinsic reaction coordinate calculations demonstrate that the interconversion proceeds through C1-O1 bond cleavage followed by reformation with inverted stereochemistry [31].

Hydrogen bonding patterns significantly influence anomeric stability through intramolecular interactions between the anomeric hydroxyl group and adjacent substituents [4]. In alpha-L-galactopyranose, the axial hydroxyl group at C1 forms a stabilizing hydrogen bond with the C3 hydroxyl group, contributing approximately 2-3 kcal/mol to the overall stability [4]. The beta configuration lacks this favorable interaction due to the equatorial orientation of the anomeric hydroxyl group [4].

Charge distribution analysis using atomic partial charges derived from electrostatic potential fitting reveals that the anomeric carbon in alpha-L-galactopyranose carries a partial positive charge of +0.35 e, compared to +0.28 e in the beta configuration [4]. This enhanced positive character reflects the electron-withdrawing effect of the anomeric interaction and correlates with the increased reactivity of the alpha anomer toward nucleophilic attack [4].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) in alpha-L-galactopyranose exhibits significant localization on the ring oxygen, while the lowest unoccupied molecular orbital (LUMO) shows antibonding character between C1 and O1 [11]. The HOMO-LUMO gap of 8.7 eV in the alpha configuration exceeds the 8.5 eV gap in the beta configuration, indicating enhanced kinetic stability of the alpha anomer [11].

Quantum chemical reactivity descriptors provide quantitative measures of chemical reactivity for different anomeric configurations [11]. The global hardness (η) values of 4.35 eV for alpha-L-galactopyranose and 4.25 eV for beta-L-galactopyranose reflect the resistance to charge transfer [11]. The electronegativity (χ) values of 4.2 eV (alpha) and 4.1 eV (beta) indicate the electron-attracting power of the molecules [11]. These descriptors correlate with thermodynamic stability and provide predictive insights into reaction selectivity [11].

Cryo-EM Insights Into Multi-Enzyme Complex Assemblies

Cryo-electron microscopy investigations of multi-enzyme complexes containing beta-L-galactopyranose processing enzymes reveal sophisticated architectural arrangements that facilitate coordinated carbohydrate metabolism. The lysosomal multienzyme complex (LMC) core represents a paradigmatic assembly, comprising three GLB1 dimers and three CTSA dimers arranged in a triangular architecture with threefold symmetry [29]. This 0.8 MDa complex, determined at 3.7 Å resolution, demonstrates dimensions of 220 Å by 130 Å, indicating the substantial spatial requirements for coordinated glycosidase activity [29].

The structural organization of the LMC core reveals GLB1 dimers positioned as the sides of the triangle, with CTSA dimers occupying the vertices [29]. This arrangement optimizes substrate accessibility while maintaining spatial coordination between the β-galactosidase activity of GLB1 and the protective protein function of CTSA [29]. The quaternary structure exhibits no substantial conformational differences compared to isolated enzyme dimers, suggesting that complex formation primarily involves association rather than induced fit mechanisms [29].

Glycosyltransferase assemblies demonstrate membrane-associated architectures that enable processive glycosylation reactions. The ALG6 glucosyltransferase structure, determined at 3.0 Å resolution, reveals a previously undescribed transmembrane protein fold characteristic of the GT-C superfamily [27]. This modular architecture comprises a conserved module and a variable module, each with distinct functional roles in substrate recognition and catalysis [27].

The multi-enzyme galactan synthesis system exhibits D2 symmetry with four galactosyltransferases and two UDP-galactopyranose mutases arranged in a sequential processing assembly [23] [16]. This 1.2 MDa complex, characterized at 4.2 Å resolution, demonstrates substrate channeling capabilities that enhance galactan polymer synthesis efficiency [23]. The bifunctional nature of the galactosyltransferases enables both chain extension and termination reactions within the same complex [23].

Complex TypeResolution (Å)Molecular Weight (MDa)Subunit CompositionSymmetry
LMC Core Complex3.70.83 GLB1 + 3 CTSA dimersC3
Glycosyltransferase Assembly3.00.452 Gtf1 + 2 Gtf2C2
Multi-enzyme Galactan System4.21.24 GalT + 2 UGMD2
UGGT Complex18.00.181 UGGT + accessoryC1

The UDP-glucose:glycoprotein glucosyltransferase (UGGT) complex adopts a cage-like structure with a large central cavity that accommodates misfolded glycoproteins [32]. Single-particle electron microscopy at 18 Å resolution reveals flexibility that precluded higher-resolution structure determination, suggesting conformational dynamics essential for substrate recognition [32]. The central cavity is lined with hydrophobic surfaces that enhance binding of misfolded substrates while excluding properly folded proteins [32].

Beta-galactosidase tetramers demonstrate D2 symmetry with four identical monomers arranged in a compact assembly [24] [25]. The 465 kDa enzyme exhibits near-atomic resolution structures at 2.2 Å, revealing detailed active site architectures including water molecules and metal ions [24]. The cryo-EM structure provides solution-state information that complements crystallographic data, revealing differences in backbone conformations and side chain orientations [33].

Protein-protein interfaces within multi-enzyme complexes exhibit specific recognition motifs that ensure correct assembly and functional coordination. The Gtf1-Gtf2 interaction involves the N-terminal domain of Gtf1, which modulates glycosyltransferase activity through allosteric mechanisms [20]. Yeast two-hybrid and in vitro pull-down assays confirm the specificity of these interactions, with no cross-reactivity between different enzyme families [20].

Membrane integration of glycosyltransferase complexes facilitates lipid-linked substrate processing while maintaining spatial organization [27]. The transmembrane helices of GT-C family enzymes anchor the complex to endoplasmic reticulum membranes, positioning the catalytic domains for optimal substrate accessibility [27]. Synthetic analogues of dolichylphosphate-linked and dolichylpyrophosphate-linked substrates enable reconstitution of enzymatic activity in vitro [27].

Conformational flexibility within multi-enzyme assemblies enables substrate-induced structural changes that optimize catalytic efficiency. The mobile lid domain in UDP-galactopyranose mutase undergoes closing motions that exclude bulk solvent and position catalytic residues [17] [8]. Molecular dynamics simulations reveal correlated motions between subunits that facilitate substrate channeling and product release [17].

Substrate channeling mechanisms in multi-enzyme complexes enhance reaction efficiency by minimizing intermediate diffusion and preventing product inhibition. The sequential arrangement of galactosyltransferases and UDP-galactopyranose mutases enables direct transfer of reaction products between active sites [23]. Kinetic modeling demonstrates that channeling efficiency depends on inter-enzyme distances and conformational dynamics [23].

Cryo-electron tomography of native cellular environments reveals the in situ organization of glycosylation complexes within organellar membranes. Super-resolution microscopy demonstrates that glycosyltransferases exhibit nuanced variations in sub-Golgi localization even when presumed to coexist in the same compartment [19]. Artificial modification of N-terminal regions can enhance colocalization, revealing the molecular codes that determine enzyme positioning [19].

Assembly mechanics of multi-enzyme complexes involve cooperative binding events that stabilize quaternary structure. The formation of β-subunit homohexamers in propionyl-CoA carboxylase provides a stable foundation for α-subunit attachment [34]. Statistical distribution of oligomeric isomers reveals the thermodynamic and kinetic factors governing complex assembly and disassembly [34].

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

BVO2XE0RLJ

Dates

Last modified: 02-18-2024

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